Elongation factor P-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

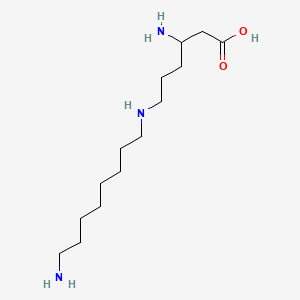

Molecular Formula |

C14H31N3O2 |

|---|---|

Molecular Weight |

273.41 g/mol |

IUPAC Name |

3-amino-6-(8-aminooctylamino)hexanoic acid |

InChI |

InChI=1S/C14H31N3O2/c15-9-5-3-1-2-4-6-10-17-11-7-8-13(16)12-14(18)19/h13,17H,1-12,15-16H2,(H,18,19) |

InChI Key |

KBFRZRWEBBFGTL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCNCCCC(CC(=O)O)N)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Elongation Factor P-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor P (EF-P) is a crucial protein in bacteria that plays a vital role in protein synthesis. Specifically, it rescues ribosomes that have stalled during the translation of proteins containing consecutive proline residues. This function is essential for the viability and virulence of many bacterial species, making EF-P an attractive target for the development of novel antibacterial agents. Elongation factor P-IN-1 is a synthetic, de-novo designed β-lysine derivative that has been identified as a potent inhibitor of EF-P, demonstrating an impact on the proliferation of E. coli. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.

Discovery and Design

This compound was discovered during an investigation into the effects of modified β-lysines on the growth rates of eubacterial cells. The study, conducted by McDonnell and colleagues, aimed to explore the substrate promiscuity of the enzyme PoxA, which is responsible for the post-translational modification of EF-P with β-lysine. The central hypothesis was that by introducing synthetic β-lysine derivatives, the function of EF-P could be modulated, leading to either an enhancement or inhibition of bacterial growth.

The design of this compound was part of a broader effort to synthesize a range of β-lysine analogues with varying chain lengths and functionalities. The researchers found that PoxA was remarkably capable of utilizing these exogenous β-lysines to modify EF-P. This promiscuity allowed for the systematic evaluation of how different structural modifications to the β-lysine scaffold would impact bacterial proliferation. Notably, the study revealed that two chain-elongated β-lysine derivatives, differing by only two carbon units in their aminoalkyl chain, exhibited opposing biological activities: one promoted growth, while the other, this compound, retarded it.

Synthesis of β-Lysine Derivatives: A Representative Protocol

While the precise synthetic route for this compound is detailed in the primary literature, a general and representative protocol for the synthesis of β-lysine derivatives is provided below. This multi-step synthesis typically involves the creation of a protected β-lysine backbone, followed by functionalization.

Materials:

-

Nα-Boc-L-lysine

-

N-bromoacetyl-β-alanine

-

Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Reagents for Boc deprotection (e.g., Trifluoroacetic acid (TFA))

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Activation of N-bromoacetyl-β-alanine: N-bromoacetyl-β-alanine (1.0 eq) and N-hydroxysuccinimide (1.1 eq) are dissolved in anhydrous DCM. The solution is cooled to 0°C, and DCC (1.1 eq) is added. The reaction is stirred at 0°C for 1 hour and then at room temperature overnight. The resulting dicyclohexylurea precipitate is removed by filtration.

-

Coupling Reaction: Nα-Boc-L-lysine (1.0 eq) is dissolved in a mixture of DMF and water. The activated N-bromoacetyl-β-alanine solution from step 1 is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The reaction mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine.

-

Deprotection (Optional): If the final product requires a free Nα-amino group, the Boc protecting group is removed by treating the product from step 3 with a solution of TFA in DCM.

-

Characterization: The final product is characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of this compound and a related growth-promoting analogue were assessed by their effects on the proliferation of E. coli. The key findings from the discovery study are summarized in the table below.

| Compound | Biological Effect on E. coli Proliferation |

| This compound | Diminishes Proliferation Rate |

| Chain-Elongated β-lysine Analogue | Augments Proliferation Rate |

Specific quantitative data such as IC50 or MIC values for this compound are not available in the publicly accessible literature.

Experimental Protocols

E. coli Proliferation Assay (Broth Microdilution Method)

This protocol describes a standard method for assessing the effect of a compound on bacterial growth.

Materials:

-

E. coli strain (e.g., K12)

-

Luria-Bertani (LB) broth

-

96-well microtiter plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known antibiotic)

-

Negative control (vehicle)

-

Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)

Procedure:

-

Preparation of Bacterial Inoculum: A single colony of E. coli is inoculated into 5 mL of LB broth and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh LB broth to achieve a starting OD600 of approximately 0.05.

-

Preparation of Compound Dilutions: A serial dilution of this compound is prepared in LB broth in a 96-well plate. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.

-

Inoculation: 100 µL of the diluted bacterial culture is added to each well of the 96-well plate containing 100 µL of the compound dilutions. This results in a final volume of 200 µL per well.

-

Controls:

-

Positive Control: Wells containing bacteria and a known antibiotic.

-

Negative Control: Wells containing bacteria and the vehicle used to dissolve the test compound.

-

Blank: Wells containing only LB broth.

-

-

Incubation: The plate is incubated at 37°C for 18-24 hours with shaking.

-

Measurement of Bacterial Growth: After incubation, the OD600 of each well is measured using a microplate reader. The blank-corrected absorbance values are used to determine the extent of growth inhibition.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration of the test compound relative to the negative control.

Mechanism of Action

Elongation Factor P's primary function is to alleviate ribosomal stalling at polyproline motifs. This process is dependent on a crucial post-translational modification of EF-P, which in E. coli is the addition of a β-lysine residue to a conserved lysine (B10760008) (Lys34). This modification is catalyzed by the enzyme PoxA.

This compound is believed to act as a competitive substrate for PoxA. By mimicking the natural substrate, β-lysine, it is incorporated onto EF-P. However, the resulting modified EF-P is non-functional or inhibitory. This aberrant modification prevents EF-P from effectively rescuing stalled ribosomes, leading to a disruption of protein synthesis and a subsequent reduction in the bacterial proliferation rate.

Caption: Proposed mechanism of this compound.

Conclusion

This compound represents a significant tool for the study of EF-P function and a promising starting point for the development of novel antibacterial therapeutics. Its discovery highlights the potential of targeting essential bacterial processes like protein synthesis through the rational design of small molecules that hijack and subvert enzymatic pathways. Further investigation into the structure-activity relationships of β-lysine derivatives could lead to the identification of even more potent and selective inhibitors of EF-P, offering a new avenue to combat the growing threat of antibiotic resistance.

Elongation factor P-IN-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Elongation factor P-IN-1, a potent inhibitor of bacterial Elongation Factor P (EF-P). This document details its chemical structure, physicochemical properties, and its mechanism of action in disrupting bacterial protein synthesis. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, along with a visual representation of its logical relationship with the EF-P modification pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development who are interested in novel antibacterial agents targeting protein translation.

Introduction

Elongation Factor P (EF-P) is a crucial protein in bacteria that rescues ribosomes stalled during the translation of specific amino acid sequences, particularly polyproline motifs. The proper functioning of EF-P is essential for the synthesis of a subset of proteins vital for bacterial growth, virulence, and stress response. EF-P itself requires post-translational modification to become active, a process carried out by a dedicated enzymatic pathway.

This compound has been identified as a potent inhibitor of EF-P function. It acts as a molecular probe to study the EF-P pathway and represents a promising scaffold for the development of novel antibiotics. This guide provides an in-depth analysis of the chemical and biological properties of this compound.

Chemical Structure and Properties

This compound is a synthetic derivative of β-lysine. Its chemical structure is Nε-octanoyl-β-lysine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R)-3-amino-7-methyl-6-oxononanoic acid | |

| Molecular Formula | C₁₄H₂₈N₂O₃ | [1] |

| Molecular Weight | 272.38 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol | |

| SMILES | CCCCCCCC(=O)NCCCC(N)CC(=O)O | |

| InChI | InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-13(18)16-10-8-9-12(15)11-14(19)20/h12H,2-11,15H2,1H3,(H,16,18)(H,19,20) |

Mechanism of Action

This compound exerts its inhibitory effect by interfering with the post-translational modification of EF-P. In many bacteria, including E. coli, EF-P is activated by the addition of a β-lysine moiety to a conserved lysine (B10760008) residue. This reaction is catalyzed by the enzyme PoxA (also known as YjeA).

This compound, being a β-lysine derivative with a long acyl chain, is recognized by the promiscuous enzyme PoxA and is subsequently attached to EF-P. However, the resulting modified EF-P is non-functional or has a significantly reduced activity. This leads to an accumulation of stalled ribosomes, inhibition of protein synthesis for a subset of essential proteins, and ultimately, a reduction in the bacterial proliferation rate.

Caption: Logical flow of EF-P activation and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound.

Chemical Synthesis of this compound (Nε-octanoyl-β-lysine)

This protocol describes a representative synthesis of Nε-octanoyl-β-lysine.

Materials:

-

(R)-β-Lysine hydrochloride

-

Octanoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of the α-amino group of β-lysine: The α-amino group of (R)-β-lysine is first protected using a suitable protecting group (e.g., Boc anhydride) to ensure selective acylation of the ε-amino group.

-

Acylation of the ε-amino group: The protected β-lysine is dissolved in a suitable solvent such as a mixture of dioxane and water. Sodium bicarbonate is added to act as a base. Octanoyl chloride is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and purification: The reaction mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

-

Deprotection of the α-amino group: The protecting group on the α-amino group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Final purification: The final product, Nε-octanoyl-β-lysine, is purified by recrystallization or a final column chromatography to yield a pure solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: E. coli Growth Inhibition Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against E. coli.

Materials:

-

Escherichia coli strain (e.g., MG1655)

-

Luria-Bertani (LB) broth

-

This compound stock solution in DMSO

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of bacterial inoculum: A single colony of E. coli is inoculated into LB broth and grown overnight at 37°C with shaking. The overnight culture is then diluted in fresh LB broth to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

-

Preparation of serial dilutions: A serial two-fold dilution of the this compound stock solution is prepared in LB broth in a 96-well plate. A row with no compound serves as a positive control for growth, and a row with broth only serves as a negative control (blank).

-

Inoculation: The diluted bacterial culture is added to each well of the 96-well plate containing the compound dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours with shaking.

-

Measurement of bacterial growth: After incubation, the OD₆₀₀ of each well is measured using a microplate reader.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Caption: Workflow for determining the MIC of this compound against E. coli.

Data Summary

The biological activity of this compound is summarized in the following table.

Table 2: Biological Activity of this compound

| Assay | Organism | Result | Reference |

| Growth Inhibition (MIC) | Escherichia coli | Varies depending on the specific derivative; inhibitory derivatives show significant growth retardation. | [1] |

| In vitro EF-P Modification | Escherichia coli PoxA | Substrate for PoxA, leading to aberrant EF-P modification. | [1] |

Conclusion

This compound is a valuable chemical tool for studying the bacterial EF-P pathway and serves as a promising lead compound for the development of novel antibiotics. Its mechanism of action, which involves the hijacking of a key post-translational modification pathway, represents a novel strategy for antibacterial drug design. The detailed protocols and data presented in this guide provide a solid foundation for further research and development efforts targeting the essential EF-P protein.

References

Elongation Factor P Inhibitor-1 (EF-P-IN-1): A Technical Overview of its Mechanism of Action on EF-P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation Factor P (EF-P) is a crucial bacterial translation factor that rescues ribosomes stalled on specific amino acid sequences, most notably polyproline tracts.[1][2][3] Its essential role in maintaining proteome homeostasis, particularly under conditions of high translational demand, makes it a compelling target for the development of novel antibacterial agents.[3] This document provides a detailed technical guide on the mechanism of action of a hypothetical inhibitor, Elongation Factor P-IN-1 (EF-P-IN-1), designed to target EF-P. It outlines the inhibitory mechanism, presents illustrative quantitative data, details relevant experimental protocols for characterization, and provides visual representations of the key pathways and workflows.

The Role of Elongation Factor P (EF-P) in Bacterial Translation

EF-P is a universally conserved protein that structurally mimics a tRNA.[4][5] In bacteria, it binds to a unique site on the 70S ribosome, between the peptidyl-tRNA (P-site) and the exiting tRNA (E-site).[4][6] The primary function of EF-P is to alleviate ribosome stalling during the synthesis of proteins containing challenging motifs, such as consecutive proline residues (e.g., PPP or PPG).[1][2] Proline's rigid structure makes it a poor substrate for peptide bond formation, leading to a pause in translation.[3] EF-P facilitates this difficult peptide bond formation, thereby ensuring the efficient synthesis of a subset of proteins essential for various cellular processes, including stress resistance and virulence.[2][3][7] For its activity, EF-P often requires post-translational modification at a conserved lysine (B10760008) residue.[2][3]

Proposed Mechanism of Action for EF-P-IN-1

EF-P-IN-1 is a hypothetical small molecule inhibitor designed to disrupt the function of EF-P. Its proposed mechanism of action is the competitive inhibition of EF-P binding to the ribosome. By occupying the EF-P binding site on the 70S ribosome, EF-P-IN-1 would prevent the association of EF-P with stalled ribosomes. This interference would lead to a failure to resolve the translational stall at polyproline and other problematic sequences. Consequently, this would result in truncated protein synthesis, a decrease in the levels of specific proteins crucial for bacterial fitness, and ultimately, an inhibition of bacterial growth.

Quantitative Data: Inhibitory Potency of EF-P-IN-1

The following table summarizes the hypothetical quantitative data for EF-P-IN-1, representing the expected values for a potent and specific inhibitor of EF-P. These values would be determined through various biochemical and cellular assays as detailed in the subsequent sections.

| Parameter | Value | Assay Type | Description |

| IC50 | 50 nM | In Vitro Translation Assay | Concentration of EF-P-IN-1 required to inhibit the synthesis of a polyproline-containing peptide by 50%. |

| Ki | 25 nM | Enzyme Kinetics | The inhibition constant, indicating the binding affinity of the inhibitor to the ribosome-EF-P complex. |

| MIC | 1 µg/mL | Broth Microdilution | Minimum Inhibitory Concentration of EF-P-IN-1 required to inhibit the visible growth of E. coli. |

Key Experimental Protocols

The characterization of an EF-P inhibitor like EF-P-IN-1 would involve a series of detailed experiments to elucidate its mechanism of action and quantify its potency.

In Vitro Translation Assay

-

Objective: To determine the effect of EF-P-IN-1 on the translation of an mRNA transcript containing a polyproline motif.

-

Methodology:

-

Prepare a bacterial cell-free transcription-translation system (e.g., PURE system).

-

Use a reporter plasmid encoding a protein (e.g., luciferase or GFP) with an inserted polyproline sequence (e.g., F-Luc-PPP).

-

Set up reactions with varying concentrations of EF-P-IN-1.

-

Initiate translation and incubate at 37°C.

-

Quantify the amount of full-length protein produced using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Ribosome Profiling

-

Objective: To identify the specific sites of ribosome stalling on a transcriptome-wide level in the presence of EF-P-IN-1.

-

Methodology:

-

Grow bacterial cultures (e.g., E. coli) to mid-log phase and treat with a sub-lethal concentration of EF-P-IN-1.

-

Arrest translation and lyse the cells.

-

Treat the lysate with RNase to digest mRNA not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (footprints).

-

Prepare a sequencing library from these footprints and perform high-throughput sequencing.

-

Align the sequencing reads to the bacterial genome to map the positions of the stalled ribosomes. An accumulation of reads at polyproline codons would indicate successful inhibition of EF-P.

-

Surface Plasmon Resonance (SPR) Binding Assay

-

Objective: To measure the binding affinity and kinetics of EF-P-IN-1 to the 70S ribosome.

-

Methodology:

-

Immobilize purified 70S ribosomes on an SPR sensor chip.

-

Flow different concentrations of EF-P-IN-1 over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte (EF-P-IN-1) binding to the immobilized ligand (ribosome).

-

Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed in this document.

Caption: Mechanism of EF-P in rescuing stalled ribosomes.

Caption: Proposed inhibitory mechanism of EF-P-IN-1.

Caption: Workflow for characterizing an EF-P inhibitor.

References

- 1. Translation elongation factor P (EF-P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EF-P is essential for rapid synthesis of proteins containing consecutive proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Elongation factor P - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. [Elongation Factor P: New Mechanisms of Function and an Evolutionary Diversity of Translation Regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elongation factor P mediates a novel post-transcriptional regulatory pathway critical for bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Elongation Factor P (EF-P) in Bacterial Protein Synthesis and its Inhibition by P-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ribosome is the central engine of protein synthesis, a fundamental process for all life. In bacteria, this intricate machinery is facilitated by a cast of protein factors that guide the initiation, elongation, and termination of polypeptide chains. While the roles of canonical elongation factors like EF-Tu and EF-G are well-established, a fourth factor, Elongation Factor P (EF-P), has emerged as a critical player in maintaining cellular proteostasis and enabling bacterial survival under various conditions.

EF-P's unique function lies in its ability to rescue ribosomes stalled on specific problematic sequences, particularly those containing consecutive proline residues. This function is essential for the correct synthesis of a subset of proteins vital for bacterial growth, motility, virulence, and stress response.[1][2] The enzymes that modify and activate EF-P are absent in higher eukaryotes, making the EF-P pathway an attractive target for the development of novel, highly specific antimicrobial agents.[1][2]

This technical guide provides an in-depth overview of the function of EF-P, its mechanism of action, and its significance in bacterial physiology. We will also discuss Elongation Factor P-IN-1, a potential inhibitor of this crucial pathway, and present detailed experimental protocols and data visualizations to aid researchers in this field.

The Core Function of Elongation Factor P (EF-P)

Mechanism of Action: Rescuing Stalled Ribosomes

Bacterial ribosomes can stall during the translation of certain amino acid motifs, most notably polyproline tracts (e.g., Pro-Pro-Pro or Pro-Pro-Gly).[1][2] Proline's unique rigid structure makes it a poor substrate for peptide bond formation, leading to a pause in translation. This is where EF-P intervenes.

Structurally, EF-P mimics a tRNA molecule and binds to a unique site on the ribosome, between the peptidyl-tRNA (P) site and the exit (E) site.[3][4] Its N-terminal domain reaches into the peptidyl-transferase center (PTC) of the 50S ribosomal subunit.[3] By interacting with the P-site tRNA, EF-P helps to correctly position the CCA-end of the peptidyl-tRNA, thereby facilitating the formation of the peptide bond and allowing translation to resume.[5]

References

- 1. Elongation factor P mediates a novel post-transcriptional regulatory pathway critical for bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elongation factor P: Function and effects on bacterial fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elongation factor P - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

understanding the inhibitory effects of Elongation factor P-IN-1

An In-depth Technical Guide to the Inhibitory Effects on Elongation Factor P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor P (EF-P) is a crucial protein in bacterial protein synthesis, playing a vital role in rescuing stalled ribosomes during the translation of specific mRNA sequences, particularly those containing consecutive proline residues.[1][2] The essential nature of EF-P for the viability and virulence of many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the inhibitory effects on EF-P, including its mechanism of action, strategies for inhibition, and methodologies for identifying and characterizing potential inhibitors. While a specific inhibitor designated "Elongation factor P-IN-1" was not identified in a comprehensive literature search, this guide will focus on the broader principles and known data regarding the inhibition of EF-P and related elongation factors.

Core Concepts: The Function of Elongation Factor P

EF-P is a structural mimic of tRNA and binds to the ribosome at a unique site, spanning the peptidyl-tRNA (P) site and the exit (E) site.[2] Its primary function is to alleviate ribosome stalling at polyproline motifs (PPX), which are known to be poor substrates for the peptidyltransferase center of the ribosome. By facilitating the formation of peptide bonds involving proline, EF-P ensures the efficient synthesis of a subset of proteins essential for bacterial fitness and pathogenicity.

Signaling Pathway of EF-P in Ribosome Rescue

The following diagram illustrates the generally accepted model for EF-P's role in rescuing stalled ribosomes.

Caption: Mechanism of EF-P in resolving ribosome stalling at polyproline motifs.

Strategies for Inhibiting Elongation Factor P

Given the critical role of EF-P, its inhibition presents a promising antibacterial strategy. Inhibition could be achieved through several mechanisms:

-

Preventing EF-P binding to the ribosome: Small molecules could be designed to bind to EF-P and block its interaction with the ribosomal proteins or RNA.

-

Interfering with the catalytic activity of EF-P: Compounds could target the active site of EF-P, preventing it from facilitating peptide bond formation.

-

Disrupting the post-translational modification of EF-P: The activity of EF-P is often dependent on post-translational modifications. Inhibiting the enzymes responsible for these modifications could inactivate EF-P.

The following diagram outlines potential points of inhibition in the EF-P functional cycle.

Caption: Potential inhibitory mechanisms targeting the Elongation Factor P functional cycle.

Quantitative Data on Elongation Factor Inhibitors

While specific inhibitors for EF-P are still largely in the discovery phase, data from inhibitors of other bacterial and eukaryotic elongation factors can provide valuable insights for drug development. The following table summarizes key quantitative data for some known elongation factor inhibitors. It is important to note that these compounds do not all target EF-P directly but serve as examples of successful inhibition of translation elongation.

| Inhibitor Class | Target Elongation Factor | Organism/System | IC50 / MIC | Reference |

| Indole dipeptides | EF-Tu, EF-Ts | S. aureus | MIC: 2 µg/ml | Identification of Novel Inhibitors of Bacterial Translation Elongation Factors |

| Chloramphenicol | Peptidyl Transferase | E. coli ribosome | Apparent Km: 19 µM (N-fMet-tRNA), 0.5 µM (biotinylated puromycin) in an EF-P dependent assay | Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity[3] |

| Puromycin (B1679871) | Peptidyl Transferase | E. coli ribosome | - | Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity[3] |

| Plitidepsin (Aplidin) | eEF1A | Human cancer cells | - | Natural products targeting the elongation phase of eukaryotic protein biosynthesis[4] |

| Didemnin B | eEF1A | Eukaryotic | - | Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways[5] |

| Diphtheria Toxin | eEF2 | Eukaryotic | - | What are EEF2 inhibitors and how do they work?[6] |

| Sordarin | eEF2 | Fungal | - | What are EEF2 inhibitors and how do they work?[6] |

Experimental Protocols for Identifying EF-P Inhibitors

A key step in discovering novel EF-P inhibitors is the development of robust high-throughput screening (HTS) assays. A published assay provides a framework for such an endeavor.[3]

High-Throughput Scintillation Proximity Assay (SPA) for EF-P Inhibitors

This assay monitors the EF-P-dependent formation of a peptide bond between a radiolabeled amino acid and a biotinylated acceptor substrate.

Objective: To identify compounds that inhibit the peptidyl transferase activity stimulated by EF-P.

Materials:

-

Purified Staphylococcus aureus EF-P

-

Reconstituted Escherichia coli 70S ribosomes

-

[³H]-N-formyl-methionyl-tRNAfMet (radiolabeled donor substrate)

-

Biotinylated puromycin (acceptor substrate)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Experimental Workflow:

The following diagram outlines the workflow for the high-throughput screening assay.

Caption: Experimental workflow for a high-throughput screening assay to identify EF-P inhibitors.

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor for positive control) into a multi-well microplate.

-

Reagent Addition: Add a master mix containing ribosomes, EF-P, and [³H]-fMet-tRNAfMet to each well.

-

Pre-incubation: Incubate the plate to allow for the binding of potential inhibitors to their targets.

-

Reaction Initiation: Add biotinylated puromycin to all wells to start the peptidyl transferase reaction.

-

Reaction Incubation: Incubate the plate to allow for the formation of the [³H]-fMet-biotin-puromycin product.

-

Reaction Termination and Product Capture: Add a suspension of streptavidin-coated SPA beads. The beads will bind to the biotinylated product, bringing the radiolabel into close proximity to the scintillant embedded in the beads.

-

Signal Detection: After a final incubation to allow for complete capture, read the plate in a scintillation counter. A decrease in the scintillation signal indicates inhibition of the EF-P-dependent reaction.

Conclusion

Elongation Factor P represents a promising, yet underexplored, target for the development of new antibacterial drugs. While the specific inhibitor "this compound" remains to be characterized in the public domain, the foundational knowledge of EF-P's function and the availability of robust screening methodologies provide a clear path forward for the discovery and development of novel EF-P inhibitors. The data and protocols presented in this guide offer a solid starting point for researchers, scientists, and drug development professionals dedicated to addressing the challenge of antimicrobial resistance.

References

- 1. Translation elongation factor P (EF-P) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elongation factor P - Wikipedia [en.wikipedia.org]

- 3. Characterization of a high-throughput screening assay for inhibitors of elongation factor p and ribosomal peptidyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products targeting the elongation phase of eukaryotic protein biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. What are EEF2 inhibitors and how do they work? [synapse.patsnap.com]

Elongation Factor P (EF-P): A Prime Target for Novel Antimicrobial Agents

An In-depth Technical Guide on Target Specificity and Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Elongation Factor P (EF-P) as a therapeutic target, with a focus on the methodologies for identifying and characterizing its inhibitors. While the specific inhibitor "Elongation factor P-IN-1" is not documented in publicly available scientific literature, this document serves as a foundational resource for researchers engaged in the discovery of novel agents targeting this essential bacterial protein.

Introduction to Elongation Factor P (EF-P)

Elongation Factor P (EF-P) is a crucial and highly conserved protein in bacteria, essential for protein synthesis.[1] Its primary function is to alleviate ribosome stalling during the translation of specific mRNA sequences, particularly those encoding consecutive proline residues (poly-proline motifs).[1][2] By binding to the ribosome at a site between the peptidyl-tRNA (P-site) and the exit (E-site), EF-P facilitates the formation of peptide bonds involving proline, thereby ensuring the efficient synthesis of a subset of proteins vital for bacterial viability, stress response, and virulence.[1][2] The essential nature of EF-P in many pathogenic bacteria makes it an attractive target for the development of new antimicrobial drugs.

EF-P Signaling and Functional Pathway

EF-P is not part of a traditional signaling cascade but is a key component of the translation machinery. Its function is integrated with the ribosomal cycle. The general mechanism of EF-P action is as follows:

-

Ribosome Stalling: The ribosome stalls when it encounters difficult-to-translate sequences, such as poly-proline motifs.

-

EF-P Recruitment: EF-P recognizes the stalled ribosome and binds to the E-site.

-

Alleviation of Stalling: EF-P interacts with the P-site tRNA and the peptidyl transferase center (PTC) of the ribosome, promoting the catalysis of the difficult peptide bond.

-

Translation Resumption: Once the peptide bond is formed, EF-P dissociates, and the ribosome can resume translation.

Quantitative Data for EF-P and Substrates

While specific quantitative data for an inhibitor named "this compound" is unavailable, studies on high-throughput screening assays for EF-P inhibitors have reported kinetic parameters for EF-P and its substrates. The following table summarizes these findings, which are crucial for the design and validation of inhibitor screening assays.

| Parameter | Value | Organism/System | Reference |

| Apparent Ka (EF-P) | 0.75 µM | S. aureus EF-P with E. coli ribosomes | [3] |

| Apparent Km (N-fMet-tRNA) | 19 µM | E. coli ribosomal system | [3] |

| Apparent Km (Biotinylated Puromycin) | 0.5 µM | E. coli ribosomal system | [3] |

Experimental Protocols for EF-P Inhibitor Screening

The identification of EF-P inhibitors can be achieved through high-throughput screening (HTS) assays. A commonly employed method is a scintillation proximity assay (SPA) that monitors the EF-P-dependent formation of a peptide bond between a radiolabeled aminoacyl-tRNA and a biotinylated acceptor substrate.

Objective: To identify small molecule inhibitors of EF-P's function in promoting peptide bond formation.

Principle: This assay measures the formation of a product, N-formyl-[³⁵S]methionyl-biotinyl-puromycin, in a reconstituted in vitro translation system. The biotinylated product is captured by streptavidin-coated SPA beads, bringing the radiolabel into close proximity and generating a detectable signal. Inhibitors of EF-P will reduce the rate of product formation and thus decrease the SPA signal.

Materials:

-

Purified EF-P (e.g., from S. aureus)

-

70S ribosomes (e.g., from E. coli)

-

N-formyl-[³⁵S]methionyl-tRNAfMet (radiolabeled donor substrate)

-

Biotinylated puromycin (B1679871) (acceptor substrate)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Test compounds (small molecule library)

-

Microplates (e.g., 384-well)

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing ribosomes, N-formyl-[³⁵S]methionyl-tRNAfMet, and biotinylated puromycin in the assay buffer.

-

Compound Addition: Dispense the test compounds into the microplate wells. Include appropriate controls (e.g., DMSO for negative control, known translation inhibitors for positive control).

-

Enzyme Addition: Add purified EF-P to the wells to initiate the reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for product formation.

-

Assay Termination and Detection: Add streptavidin-coated SPA beads to each well to stop the reaction and capture the biotinylated product.

-

Signal Measurement: Measure the scintillation signal using a microplate-compatible scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Identify hits based on a predefined inhibition threshold.

Target Specificity and Off-Target Considerations

Once potential inhibitors are identified, it is crucial to determine their specificity for EF-P. Secondary assays should be performed to assess whether the compounds inhibit other components of the translation machinery or other cellular processes.

Recommended Secondary Assays:

-

Counter-screens: Perform the primary assay in the absence of EF-P to identify compounds that directly inhibit the ribosome.

-

Orthogonal Assays: Utilize alternative assay formats, such as fluorescence polarization or surface plasmon resonance, to confirm direct binding of the inhibitor to EF-P.

-

Selectivity Profiling: Test the inhibitors against homologous eukaryotic elongation factors (e.g., eIF5A) to ensure bacterial specificity.

-

Whole-cell Activity Assays: Determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria.

Conclusion

Elongation Factor P represents a promising, yet underexplored, target for the development of novel antibacterial agents. While the specific compound "this compound" is not characterized in the public domain, the methodologies and foundational data presented in this guide provide a robust framework for the discovery and characterization of new EF-P inhibitors. A systematic approach, combining high-throughput screening with rigorous target validation and specificity testing, will be essential for advancing promising lead compounds into the drug development pipeline.

References

- 1. Elongation factor P - Wikipedia [en.wikipedia.org]

- 2. Elongation Factor P and the Control of Translation Elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elongation Factor P Inhibitors: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor P (EF-P) and its eukaryotic and archaeal homolog, initiation factor 5A (eIF5A), are highly conserved translation factors essential for the efficient synthesis of proteins containing specific amino acid motifs, particularly polyproline stretches. By binding to the ribosomal E-site, EF-P alleviates ribosome stalling at these challenging sequences, ensuring translational fidelity and processivity. The critical role of EF-P in bacterial viability and virulence, coupled with its structural and functional divergence from its eukaryotic counterpart, has positioned it as a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive literature review of the current landscape of EF-P inhibitors, focusing on their mechanisms of action, chemical diversity, and the methodologies employed in their discovery and characterization.

The Role of EF-P in Protein Synthesis

EF-P is a crucial component of the bacterial translation machinery, playing a vital role in rescuing ribosomes that have stalled during the elongation phase of protein synthesis. This stalling frequently occurs when the ribosome encounters consecutive proline residues (polyproline motifs) in the nascent polypeptide chain. The unique imino acid structure of proline makes peptide bond formation energetically unfavorable.

EF-P binds to the E-site of the stalled ribosome and facilitates the transfer of the polyproline-containing nascent chain from the P-site tRNA to the A-site aminoacyl-tRNA, thus resolving the stall and allowing translation to continue. For its activity, EF-P requires post-translational modification, a process that varies between different bacterial species, further highlighting its potential as a selective drug target.

EF-P as a Target for Novel Antibiotics

The essentiality of EF-P for bacterial growth and the differences between bacterial EF-P and its eukaryotic homolog eIF5A make it an attractive target for the development of new antibiotics. Inhibiting EF-P function would lead to the accumulation of stalled ribosomes, a global disruption of protein synthesis, and ultimately, bacterial cell death. Furthermore, the enzymes responsible for the post-translational modification of EF-P represent an alternative and equally promising avenue for therapeutic intervention.

Known Inhibitors of Elongation Factors

While specific, potent, and selective inhibitors of EF-P are still in the early stages of discovery, research into inhibitors of other translation elongation factors provides valuable insights and a framework for future drug development efforts.

Inhibitors of EF-Tu

A class of compounds known as indole (B1671886) dipeptides has been identified as inhibitors of the related elongation factor Tu (EF-Tu), which is responsible for delivering aminoacyl-tRNAs to the ribosome.[1] These compounds have demonstrated both in vitro and in vivo activity against a range of bacteria.

| Compound Class | Representative Compound(s) | Target Organism(s) | IC50 (µM) | MIC (µg/mL) |

| Indole Dipeptides | Compound 2 | S. aureus | 14 | 5.6 |

Table 1: Quantitative data for representative indole dipeptide inhibitors of EF-Tu.[1]

Experimental Protocols

The discovery and characterization of EF-P inhibitors rely on a variety of biochemical and microbiological assays.

High-Throughput Screening (HTS) Assay for EF-P Inhibitors

A scintillation proximity assay (SPA) has been developed for the high-throughput screening of EF-P inhibitors.[2] This assay monitors the EF-P-dependent formation of a peptide bond between a radiolabeled amino acid and a biotinylated acceptor substrate.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing purified EF-P, ribosomes, and a radiolabeled aminoacyl-tRNA (e.g., [3H]fMet-tRNA) is prepared in a suitable buffer.

-

Compound Incubation: Test compounds are added to the reaction mixture and incubated to allow for potential binding to EF-P or the ribosome.

-

Reaction Initiation: The reaction is initiated by the addition of a biotinylated puromycin (B1679871) analog, which acts as an acceptor for the radiolabeled amino acid.

-

Signal Detection: The reaction products, which are biotinylated and radiolabeled, are captured by streptavidin-coated SPA beads. The proximity of the radiolabel to the scintillant in the beads results in the emission of light, which is quantified using a scintillation counter.

-

Data Analysis: A decrease in the scintillation signal in the presence of a test compound indicates inhibition of the EF-P-dependent peptidyl transferase reaction.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.

-

Serial Dilution of Inhibitor: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Logical Relationships

While EF-P is not directly involved in canonical signaling pathways, its role in translation is fundamental to cellular function. The logical workflow for the discovery and validation of EF-P inhibitors can be visualized as follows:

The diagram above illustrates the general workflow for the discovery and development of EF-P inhibitors. It begins with high-throughput screening to identify initial hits, followed by validation and mechanistic studies. Promising compounds then undergo cellular and in vivo evaluation, including MIC determination and toxicity profiling. The data from these studies inform the lead optimization process, which involves the design and synthesis of new analogs with improved potency and pharmacokinetic properties.

Conclusion and Future Directions

Elongation Factor P represents a compelling and underexplored target for the development of novel antibacterial agents. While the field of EF-P inhibitors is still in its nascent stages, the available methodologies for screening and characterization provide a clear path forward. The identification of indole dipeptides as inhibitors of the related EF-Tu protein underscores the feasibility of targeting bacterial translation elongation factors with small molecules. Future research efforts should focus on large-scale screening campaigns to identify novel chemical scaffolds that inhibit EF-P, followed by structure-based drug design to optimize their potency and selectivity. Furthermore, targeting the enzymes responsible for the post-translational modification of EF-P remains a highly attractive and complementary strategy. The development of potent and selective EF-P inhibitors holds the promise of delivering a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

The Role of Elongation Factor P in Resolving Ribosome Stalling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein synthesis, a fundamental cellular process, is orchestrated by the ribosome, which translates messenger RNA (mRNA) into polypeptide chains. However, the efficiency of this process can be hampered by specific amino acid sequences that cause the ribosome to stall. One of the most well-characterized stalling motifs is the polyproline tract. Elongation Factor P (EF-P) is a crucial bacterial protein translation factor that has been identified as a key player in rescuing ribosomes stalled at these challenging sequences. This technical guide provides an in-depth exploration of the function of EF-P in ribosome stalling, detailing its mechanism of action, the quantitative impact on protein synthesis, and the experimental methodologies used to study this phenomenon. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical cellular process.

Introduction

The ribosome, while a highly processive molecular machine, encounters difficulties when translating certain amino acid sequences, leading to a pause or complete arrest of translation.[1][2] Stretches of consecutive proline residues are particularly problematic due to the unique rigid, cyclic structure of proline, which makes it a poor substrate for peptide bond formation.[3] Ribosome stalling can have significant consequences for the cell, including reduced protein expression, activation of stress responses, and in some cases, triggering of ribosome rescue and quality control pathways.

Elongation Factor P (EF-P) is a universally conserved protein in bacteria that has been demonstrated to be essential for efficient translation of proteins containing polyproline motifs.[1][2] Its eukaryotic and archaeal homolog, eIF5A/aIF5A, performs a similar function, highlighting the fundamental importance of resolving these translational stalls across all domains of life.[3] The absence of EF-P can lead to pleiotropic phenotypes, including slowed growth, increased sensitivity to antibiotics, and attenuated virulence, making the EF-P pathway a potential target for novel antimicrobial agents.

This guide will delve into the molecular mechanisms by which EF-P alleviates ribosome stalling, present quantitative data on its impact, and provide detailed protocols for key experimental techniques used in its study.

Mechanism of EF-P Action in Ribosome Stalling

EF-P functions to rescue stalled ribosomes by facilitating the formation of peptide bonds involving proline. Its mechanism of action involves a series of coordinated events that stabilize the translational machinery and promote catalysis.

Binding of EF-P to the Stalled Ribosome

Ribosome stalling at polyproline motifs creates a vacant E-site (exit site) on the ribosome, which serves as the binding site for EF-P.[4] Structurally, EF-P mimics a tRNA molecule, allowing it to interact with the ribosome in a specific orientation.[4] Cryo-electron microscopy (cryo-EM) studies have revealed that EF-P binds between the P-site (peptidyl-tRNA site) and the E-site, spanning both the 30S and 50S ribosomal subunits.[5][6]

Stabilization of the P-site tRNA

Upon binding, EF-P interacts with the P-site tRNA, which carries the stalled nascent polypeptide chain. This interaction is crucial for stabilizing the CCA-end of the peptidyl-tRNA in the peptidyl transferase center (PTC) of the 50S subunit.[6] The polyproline nascent chain is thought to adopt a conformation that is incompatible with the geometry of the ribosome exit tunnel, leading to destabilization of the P-site tRNA. EF-P counteracts this by enforcing an alternative, productive conformation of the nascent chain and the P-site tRNA, thereby creating a favorable substrate geometry for peptide bond formation.[6]

Post-Translational Modification is Critical for EF-P Activity

The activity of EF-P is critically dependent on a post-translational modification at a conserved lysine (B10760008) residue.[2][7] In Escherichia coli, this modification involves the addition of a β-lysine moiety. This modification is thought to be essential for the proper positioning of EF-P within the PTC and for its interaction with the P-site tRNA, thereby enhancing its catalytic proficiency.[2]

The following diagram illustrates the signaling pathway of EF-P-mediated ribosome rescue:

Quantitative Impact of EF-P on Ribosome Stalling

The absence of EF-P leads to a significant increase in ribosome occupancy at polyproline motifs, which can be quantified using techniques such as ribosome profiling. This section presents a summary of quantitative data from various studies.

| Stalling Motif | Organism | Experimental Approach | Observation in Δefp Mutant | Fold Change/Increase in Stalling | Reference |

| PPX (general) | E. coli | Ribosome Profiling | 2.8% of PPX motifs caused significant pausing. | Up to 45-fold increase in ribosome density at pausing sites. | [8][9] |

| Pro-Pro | E. coli | Ribosome Profiling | Increased ribosome density at Pro-Pro motifs. | On average, 10-fold higher pausing. | [10] |

| PPG | E. coli | In vitro translation | Reduced synthesis of full-length protein. | - | [7] |

| PPP | E. coli | In vitro translation | Severe stalling and synthesis of truncated products. | - | [11] |

| RPPP in recG | E. coli | Ribosome Profiling | Strong enrichment of ribosome density. | Pause score of 381-475. | [10] |

| PPG in cysQ | E. coli | Ribosome Profiling | 11-fold higher ribosome density upstream of the motif than downstream. | - | [10] |

| Various XPP/PPX | E. coli | In vivo LacZ reporter assay | Reduced protein synthesis. | 4- to 8-fold for strong motifs (DPP, PPW, PPD, APP, PPG, PPN). | [12] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of EF-P. This section provides detailed methodologies for some of the key experiments.

Ribosome Profiling

Ribosome profiling is a powerful technique for monitoring translation dynamics in vivo by determining the positions of ribosomes on mRNA transcripts at a genome-wide scale.

Objective: To identify ribosome stall sites and quantify ribosome occupancy in wild-type and Δefp strains.

Methodology:

-

Cell Growth and Harvesting: Grow bacterial cultures (e.g., E. coli) to mid-log phase. Rapidly harvest cells by filtration to minimize changes in the translatome.

-

Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Monosome Isolation: Isolate the 70S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose (B13894) density gradient ultracentrifugation.

-

Footprint Extraction: Extract the mRNA footprints (typically 20-30 nucleotides in length) from the purified monosomes.

-

Library Preparation:

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and then amplify by PCR to create a sequencing library.

-

-

Deep Sequencing: Sequence the library using a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Calculate ribosome density at each codon.

-

Identify regions of high ribosome occupancy (stall sites) and compare the profiles of wild-type and Δefp strains to determine EF-P-dependent pauses.

-

The following diagram illustrates the experimental workflow for ribosome profiling:

In Vitro Translation Assay

In vitro translation systems, such as the PURE (Protein synthesis Using Recombinant Elements) system, allow for the study of EF-P function in a controlled environment.

Objective: To assess the effect of EF-P on the translation of specific polyproline-containing reporters.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing all the necessary components for translation (ribosomes, tRNAs, amino acids, energy source, and purified translation factors), excluding EF-P.

-

Template Addition: Add a DNA or mRNA template encoding a reporter protein with a known stalling motif (e.g., a luciferase or fluorescent protein with an inserted polyproline tract).

-

EF-P Addition: To one set of reactions, add purified, post-translationally modified EF-P. A control reaction will have no EF-P added.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Analysis of Products:

-

Analyze the translation products by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or western blotting to visualize full-length and truncated proteins.

-

Quantify the amount of full-length protein produced in the presence and absence of EF-P to determine its effect on stalling rescue.

-

Quantitative Mass Spectrometry

Quantitative mass spectrometry-based proteomics can be used to compare the global protein expression profiles of wild-type and Δefp strains.

Objective: To identify and quantify changes in the proteome resulting from the absence of EF-P.

Methodology:

-

Sample Preparation: Grow wild-type and Δefp bacterial cultures and harvest the cells. Lyse the cells and extract the total protein.

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

Isobaric Labeling (Optional but Recommended): Label the peptides from the different samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis:

-

Identify the peptides and their corresponding proteins using a database search algorithm.

-

Quantify the relative abundance of each protein between the wild-type and Δefp samples.

-

Identify proteins whose expression is significantly altered in the absence of EF-P, particularly those containing polyproline motifs.

-

Conclusion and Future Directions

Elongation Factor P plays a critical and conserved role in rescuing ribosomes stalled at polyproline-containing sequences, thereby ensuring the efficient synthesis of a subset of the proteome. The absence of EF-P leads to significant translational pausing, which can impact bacterial fitness and virulence. The detailed mechanisms of how EF-P interacts with the ribosome and the stalled nascent chain are becoming clearer through structural and biochemical studies.

For researchers in drug development, the EF-P pathway presents an attractive target for the development of novel antibiotics. The enzymes responsible for the essential post-translational modification of EF-P are unique to bacteria, suggesting that inhibitors of this pathway could be highly specific with minimal off-target effects in humans.

Future research in this field will likely focus on:

-

A more comprehensive and quantitative understanding of the full spectrum of EF-P-dependent stalling motifs beyond polyproline.

-

The interplay between EF-P and other ribosome-associated quality control factors.

-

The development of high-throughput screening assays to identify inhibitors of the EF-P modification pathway.

-

Further elucidation of the precise structural rearrangements induced by EF-P binding to the stalled ribosome.

A deeper understanding of the function of Elongation Factor P will not only provide fundamental insights into the intricate process of protein synthesis but also pave the way for the development of new therapeutic strategies to combat bacterial infections.

References

- 1. Translation elongation factor EF-P alleviates ribosome stalling at polyproline stretches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EF-P is essential for rapid synthesis of proteins containing consecutive proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stall no more at polyproline stretches with the translation elongation factors EF-P and IF-5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Improvement of the translation efficiency of consecutive proline residue-containing proteins by EF-P | 英語版 [genefrontier.com]

- 8. EF-P Dependent Pauses Integrate Proximal and Distal Signals during Translation | PLOS Genetics [journals.plos.org]

- 9. "EF-P Dependent Pauses Integrate Proximal and Distal Signals During Tra" by Sara Elgamal, Assaf Katz et al. [digitalcommons.chapman.edu]

- 10. High Precision Analysis of Translational Pausing by Ribosome Profiling in Bacteria Lacking EFP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Translation factor accelerating peptide bond formation on the ribosome: EF-P and eIF5A as entropic catalysts and a potential drug targets - PMC [pmc.ncbi.nlm.nih.gov]

Elongation Factor P-IN-1: A Technical Guide on its Effects on E. coli Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elongation Factor P (EF-P) is a crucial protein in bacteria, playing a vital role in protein synthesis by rescuing ribosomes stalled at specific amino acid sequences, particularly polyproline motifs. Its essentiality for robust bacterial growth and virulence makes it an attractive target for novel antimicrobial agents. This technical guide delves into the effects of Elongation Factor P-IN-1 (EF-P-IN-1), a potent inhibitor of EF-P, on the proliferation of Escherichia coli. This document outlines the mechanism of action of EF-P, details experimental protocols for assessing bacterial growth inhibition, and presents a framework for understanding the impact of inhibitors like EF-P-IN-1. While specific quantitative data for EF-P-IN-1 from its primary publication are not publicly available, this guide provides the foundational knowledge and methodologies required to investigate its effects.

Introduction to Elongation Factor P (EF-P) in E. coli

Elongation Factor P (EF-P) is a universally conserved translation factor that is essential for efficient protein synthesis in bacteria. In E. coli, EF-P prevents ribosome stalling during the translation of proteins containing consecutive proline residues (polyproline tracts). Proline's unique rigid structure makes it a poor substrate for peptide bond formation, leading to a pause in translation. EF-P binds to the stalled ribosome and stimulates the peptidyltransferase center, thereby facilitating the formation of peptide bonds involving proline and rescuing the ribosome to continue protein synthesis.

The activity of EF-P is dependent on a critical post-translational modification. In E. coli, the enzyme PoxA catalyzes the attachment of a (R)-β-lysine to a conserved lysine (B10760008) residue (Lys34) on EF-P. This modification is crucial for EF-P's function; without it, EF-P is unable to efficiently rescue stalled ribosomes, leading to impaired growth and reduced fitness of the bacteria.

Mechanism of Action of EF-P and Inhibition by EF-P-IN-1

EF-P functions by binding to the E-site of the 70S ribosome, where it interacts with the P-site tRNA and the peptidyltransferase center. This interaction is thought to correctly position the proline-tRNA in the P-site, allowing for efficient peptide bond formation.

EF-P-IN-1 is a de-novo designed β-lysine derivative that acts as an inhibitor of EF-P.[1] It is hypothesized that EF-P-IN-1 competes with the natural (R)-β-lysine for incorporation into EF-P by the enzyme PoxA, or that the modified EF-P is non-functional. This leads to an accumulation of inactive EF-P, which is unable to rescue stalled ribosomes. The consequence is a slowdown or arrest of protein synthesis for proteins containing polyproline motifs, ultimately inhibiting bacterial proliferation.

Signaling Pathway of EF-P Action

Caption: Mechanism of EF-P activation, function, and inhibition by EF-P-IN-1.

Quantitative Data on the Effects of EF-P-IN-1 on E. coli Proliferation

A comprehensive search for the primary literature describing this compound did not yield publicly available quantitative data on its specific effects on E. coli proliferation rates. The tables below are structured to present such data clearly and would be populated with experimental findings.

Table 1: Inhibitory Concentration of EF-P-IN-1 on E. coli

| Compound | Target | E. coli Strain | IC50 (µM) | MIC (µM) | Reference |

| EF-P-IN-1 | Elongation Factor P | (e.g., K-12) | Data not available | Data not available | McDonnell et al., 2022 |

Table 2: Effect of EF-P-IN-1 on E. coli Growth Rate

| E. coli Strain | Treatment | Concentration (µM) | Growth Rate (OD600/hr) | % Inhibition | Reference |

| (e.g., K-12) | Vehicle Control | 0 | Data not available | 0% | McDonnell et al., 2022 |

| (e.g., K-12) | EF-P-IN-1 | (e.g., 10) | Data not available | Data not available | McDonnell et al., 2022 |

| (e.g., K-12) | EF-P-IN-1 | (e.g., 50) | Data not available | Data not available | McDonnell et al., 2022 |

| (e.g., K-12) | EF-P-IN-1 | (e.g., 100) | Data not available | Data not available | McDonnell et al., 2022 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of inhibitors like EF-P-IN-1 on E. coli proliferation. These are generalized protocols based on standard microbiological techniques.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

E. coli strain (e.g., K-12)

-

Luria-Bertani (LB) broth

-

EF-P-IN-1 stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Plate reader (spectrophotometer)

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh LB broth to a starting optical density at 600 nm (OD600) of approximately 0.05.

-

-

Prepare Serial Dilutions of EF-P-IN-1:

-

In a 96-well plate, perform a two-fold serial dilution of the EF-P-IN-1 stock solution in LB broth to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well should be 200 µL.

-

Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC by visual inspection for the lowest concentration of EF-P-IN-1 that shows no visible turbidity.

-

Alternatively, measure the OD600 of each well using a plate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

-

E. coli Growth Curve Analysis

This protocol measures the effect of an inhibitor on the growth kinetics of E. coli.

Materials:

-

Same as for MIC determination.

Procedure:

-

Prepare Cultures:

-

Prepare an overnight culture of E. coli as described above.

-

Inoculate fresh LB broth with the overnight culture to an OD600 of ~0.05 in multiple flasks or a 96-well plate.

-

-

Add Inhibitor:

-

Add different concentrations of EF-P-IN-1 to the cultures. Include a vehicle control.

-

-

Monitor Growth:

-

Incubate the cultures at 37°C with shaking.

-

Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for several hours until the cultures reach the stationary phase.

-

-

Data Analysis:

-

Plot the OD600 values against time for each concentration.

-

Calculate the growth rate (µ) for each condition from the exponential phase of the growth curve.

-

Experimental Workflow Diagram

Caption: Workflow for assessing the inhibitory effects of EF-P-IN-1 on E. coli.

Conclusion

Elongation Factor P represents a promising target for the development of new antibacterial drugs. Inhibitors such as EF-P-IN-1, which interfere with the crucial post-translational modification and function of EF-P, have the potential to significantly impact bacterial proliferation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the efficacy of such inhibitors against E. coli and other bacterial pathogens. Further research to obtain and analyze specific quantitative data for EF-P-IN-1 is essential to fully characterize its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Elongation Factor P-IN-1 In Vitro Translation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation Factor P (EF-P) is a crucial bacterial protein synthesis factor that rescues ribosomes stalled at specific amino acid sequences, most notably polyproline tracts (stretches of consecutive proline residues).[1][2][3] By binding to the exit (E) site of the ribosome, EF-P allosterically modulates the peptidyl-transferase center, facilitating the difficult formation of peptide bonds involving proline and preventing translation arrest.[2][3][4] Due to its essential role in bacterial viability and the synthesis of proteins important for virulence, EF-P has emerged as a promising target for the development of novel antibiotics.

Elongation factor P-IN-1 is a potent, de-novo designed β-lysine derivative that acts as an inhibitor of EF-P.[5] By interfering with EF-P function, P-IN-1 can impede the synthesis of EF-P-dependent proteins, ultimately affecting bacterial proliferation.[5] This application note provides a detailed protocol for an in vitro translation assay designed to characterize the inhibitory activity of compounds like P-IN-1 against EF-P. The assay utilizes a cell-free transcription-translation system and a reporter construct containing a polyproline motif, allowing for a quantitative assessment of EF-P inhibition.

Principle of the Assay

The assay relies on a bacterial in vitro transcription-translation system, such as the PURE (Protein synthesis Using Recombinant Elements) system, which provides all the necessary components for protein synthesis from a DNA template.[6] A reporter gene (e.g., NanoLuc® luciferase or β-galactosidase) is engineered to include a polyproline sequence (e.g., PPP) that induces ribosome stalling. In the presence of functional EF-P, the ribosome is rescued, leading to the synthesis of the full-length, active reporter protein. When an EF-P inhibitor like P-IN-1 is introduced, EF-P's function is blocked, the ribosome remains stalled at the polyproline tract, and the production of the active reporter is significantly reduced. The inhibitory effect is quantified by measuring the reporter signal (e.g., luminescence or colorimetric change) relative to a control reaction without the inhibitor.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the role of EF-P in translation and the mechanism of its inhibition by P-IN-1.

Caption: Mechanism of EF-P action and inhibition by P-IN-1.

Experimental Workflow

The following diagram outlines the general workflow for the this compound in vitro translation assay.

Caption: Workflow for the EF-P in vitro translation inhibition assay.

Materials and Reagents

-

In Vitro Translation System: PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs, #E6800) or equivalent.[7]

-

Reporter Plasmid: pET-based plasmid encoding a reporter protein (e.g., NanoLuc® Luciferase) with a polyproline motif (e.g., Arg-Pro-Pro-Pro) inserted downstream of the start codon.

-

Purified EF-P: Recombinantly expressed and purified bacterial EF-P.

-

EF-P Inhibitor: this compound (MedChemExpress, #HY-145698) or other test compounds.[5]

-

Vehicle: DMSO or appropriate solvent for the inhibitor.

-

Nuclease-free water.

-

Reporter Assay Reagent: Nano-Glo® Luciferase Assay Reagent (Promega) or equivalent, if using a luciferase reporter.

-

Microplate Reader: Capable of measuring luminescence or absorbance, as appropriate for the chosen reporter.

-

Incubator or thermal cycler.

-

Nuclease-free microcentrifuge tubes and pipette tips.

-

96-well white, opaque plates (for luminescence).

Experimental Protocol

This protocol is optimized for a 25 µL reaction volume in a 96-well plate format. Adjust volumes as necessary.

1. Preparation of Reagents: a. Thaw all components of the in vitro translation kit on ice. Mix Solution A gently but thoroughly to ensure any precipitates are redissolved.[7] b. Prepare a stock solution of this compound in 100% DMSO. c. Create a serial dilution of P-IN-1 in DMSO to generate a range of concentrations for IC50 determination (e.g., from 100 µM to 0.01 µM). The final DMSO concentration in the reaction should not exceed 1-2%. d. Dilute the reporter plasmid DNA and purified EF-P to working concentrations with nuclease-free water. The optimal amount of DNA and EF-P may require titration but a starting point of 250 ng of plasmid DNA and 1-2 µM of EF-P per 25 µL reaction is recommended.[7]

2. Reaction Setup: a. On ice, prepare a master mix containing Solution A, Solution B, and purified EF-P. b. Aliquot the master mix into individual wells of a 96-well plate. c. Add 0.5 µL of P-IN-1 dilution or DMSO (for vehicle control) to the appropriate wells. d. To initiate the reaction, add the reporter plasmid DNA to each well. e. Set up control reactions as described in the table below.

| Reaction Component | Test Reaction | Positive Control | Negative Control | No DNA Control |

| Master Mix (A+B+EF-P) | Yes | Yes | Yes (No EF-P) | Yes |

| Reporter DNA | Yes | Yes | Yes | No |

| P-IN-1 (or Test Compound) | Yes | No | No | No |

| Vehicle (e.g., DMSO) | No | Yes | Yes | Yes |

| Nuclease-free H₂O | to 25 µL | to 25 µL | to 25 µL | to 25 µL |

| Expected Outcome | Dose-dependent signal decrease | High reporter signal | Low reporter signal | Background signal |

3. Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at 37°C for 2 hours in a plate incubator.[7]

4. Signal Detection (Luciferase Reporter Example): a. Equilibrate the plate and the Nano-Glo® Luciferase Assay Reagent to room temperature. b. Add the luciferase substrate to each well according to the manufacturer's instructions. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Measure the luminescence using a microplate reader.

5. Data Analysis: a. Subtract the average signal from the "No DNA Control" wells from all other measurements to correct for background. b. Normalize the data by setting the average signal of the "Positive Control" (vehicle-treated) wells to 100% activity. c. Calculate the percent inhibition for each concentration of P-IN-1. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The quantitative results from the assay can be summarized as follows. The values presented are for illustrative purposes only.

| Compound | Target | Assay Type | Reporter | IC50 (µM) | Max Inhibition (%) |

| P-IN-1 | E. coli EF-P | In Vitro Translation | Nluc-PPP | 1.5 | 95% |

| Control Cmpd X | E. coli EF-P | In Vitro Translation | Nluc-PPP | >100 | <10% |

Troubleshooting

-

Low Signal in Positive Control:

-

Check the integrity and concentration of the reporter DNA.

-

Titrate the amount of purified EF-P; insufficient EF-P may not rescue all stalled ribosomes.

-

Ensure the in vitro translation reagents have not been compromised by freeze-thaw cycles.